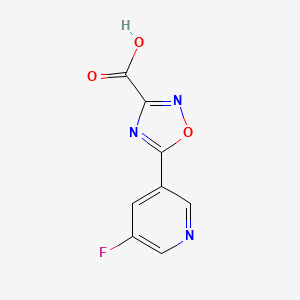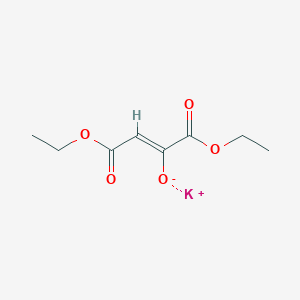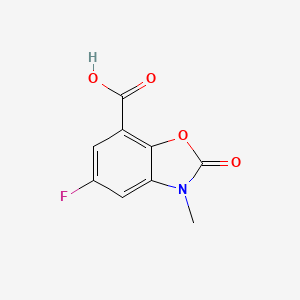
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The process includes several steps:
Formation of the Benzoxazole Ring: The initial step involves the reaction of 2-aminophenol with a suitable fluorinated reagent under acidic conditions to form the benzoxazole ring.
Oxidation: The compound is then oxidized to introduce the oxo group at the 2-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 7-position through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxo groups, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxo-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid: Similar structure but lacks the fluorine atom.
2-Oxo-1,3-benzoxazole-7-carboxylic acid: Lacks both the fluorine and methyl groups.
Uniqueness
The presence of both the fluorine and methyl groups in 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid enhances its biological activity and binding affinity to molecular targets, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C9H6FNO4 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-6-3-4(10)2-5(8(12)13)7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
ATGFBVRSFUWPFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2OC1=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


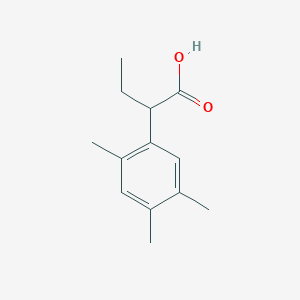
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
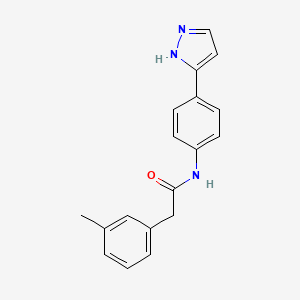


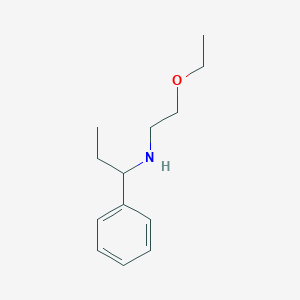
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)


![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
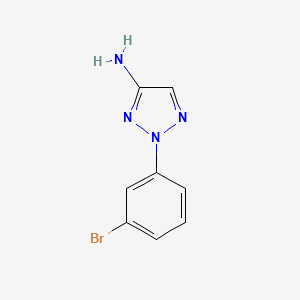
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
